1-(difluoromethyl)-5-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(difluoromethyl)-5-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide is a complex organic compound characterized by the presence of multiple functional groups, including difluoromethyl, methyl, trifluoromethyl, and sulfonamide groups
Preparation Methods
The synthesis of 1-(difluoromethyl)-5-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide involves several steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine.
Functionalization: The pyrazole ring is then functionalized by introducing the difluoromethyl and trifluoromethyl groups through various electrophilic and nucleophilic substitution reactions.
Sulfonamide Formation:
Industrial production methods typically involve optimization of these synthetic routes to enhance yield and reduce production costs. This includes the use of continuous flow reactors and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
1-(difluoromethyl)-5-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, allowing for further functionalization.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-(difluoromethyl)-5-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-5-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(difluoromethyl)-5-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a pyrazole ring with difluoromethyl and methyl groups but differs in the presence of a carboxylic acid group instead of a sulfonamide group.
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar to the previous compound but with a trifluoromethyl group, highlighting the diversity in functionalization of the pyrazole ring.
The uniqueness of this compound lies in its combination of difluoromethyl, trifluoromethyl, and sulfonamide groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14F5N5O2S |
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Molecular Weight |
387.33 g/mol |
IUPAC Name |
1-(difluoromethyl)-5-methyl-N-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H14F5N5O2S/c1-7-5-10(12(15,16)17)20-21(7)4-3-19-25(23,24)9-6-18-22(8(9)2)11(13)14/h5-6,11,19H,3-4H2,1-2H3 |
InChI Key |
KBLDLXKOCVPSND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=C(N(N=C2)C(F)F)C)C(F)(F)F |
Origin of Product |
United States |
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